![molecular formula C16H14Cl2O8-2 B14351006 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate CAS No. 93460-98-1](/img/structure/B14351006.png)
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is an organic compound characterized by its benzene ring substituted with two ester groups, each containing a 3-chloropropoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 3-chloropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 3-chloropropanol.
Oxidation: Quinones or other oxidized aromatic compounds.
科学的研究の応用
4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential as a building block in the design of bioactive molecules or drug candidates.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid: The parent compound from which 4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate is derived.
4,5-Bis[(2-chloroethoxy)carbonyl]benzene-1,2-dicarboxylate: A similar compound with 2-chloroethoxy groups instead of 3-chloropropoxy groups.
4,5-Bis[(3-bromopropoxy)carbonyl]benzene-1,2-dicarboxylate: A bromine-substituted analog.
Uniqueness
This compound is unique due to the presence of 3-chloropropoxy groups, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms provide sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
93460-98-1 |
|---|---|
分子式 |
C16H14Cl2O8-2 |
分子量 |
405.2 g/mol |
IUPAC名 |
4,5-bis(3-chloropropoxycarbonyl)phthalate |
InChI |
InChI=1S/C16H16Cl2O8/c17-3-1-5-25-15(23)11-7-9(13(19)20)10(14(21)22)8-12(11)16(24)26-6-2-4-18/h7-8H,1-6H2,(H,19,20)(H,21,22)/p-2 |
InChIキー |
PWEICUZEXDJKBQ-UHFFFAOYSA-L |
正規SMILES |
C1=C(C(=CC(=C1C(=O)OCCCCl)C(=O)OCCCCl)C(=O)[O-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




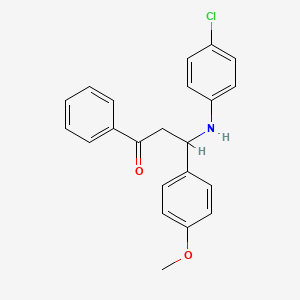
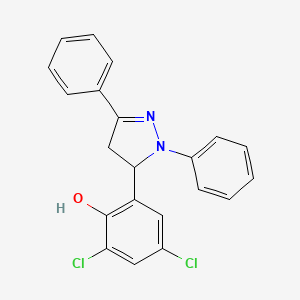
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
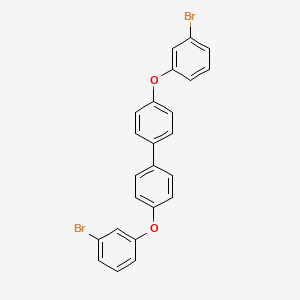
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
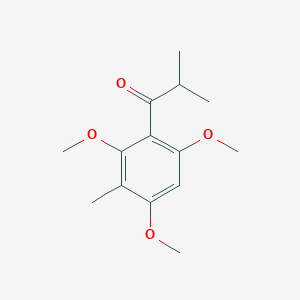
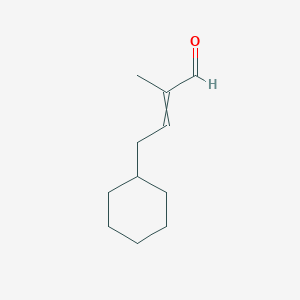
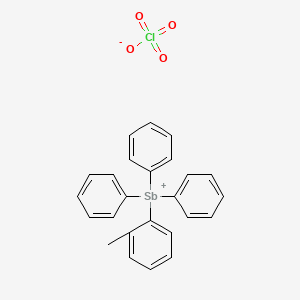
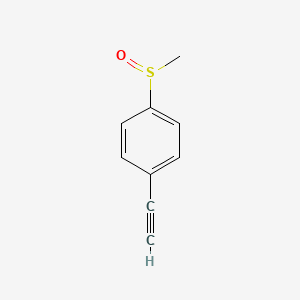

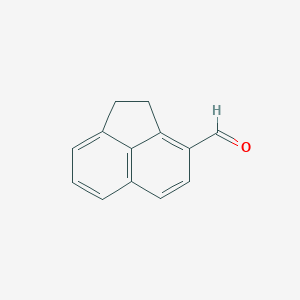
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
